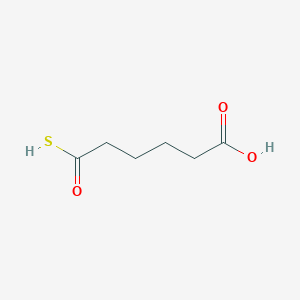![molecular formula C15H12N4O6 B14593197 N-[4-Nitro-2-(2-nitrobenzoyl)phenyl]glycinamide CAS No. 61535-10-2](/img/structure/B14593197.png)
N-[4-Nitro-2-(2-nitrobenzoyl)phenyl]glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-Nitro-2-(2-nitrobenzoyl)phenyl]glycinamide is a complex organic compound with the molecular formula C20H14N4O6 It is characterized by the presence of nitro groups and a benzoyl group attached to a phenyl ring, which is further connected to a glycinamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Nitro-2-(2-nitrobenzoyl)phenyl]glycinamide typically involves multiple steps, starting with the nitration of benzene derivatives to introduce nitro groups. The key steps include:
Nitration: Benzene derivatives are nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce nitro groups.
Benzoylation: The nitrated benzene derivative is then subjected to Friedel-Crafts acylation using benzoyl chloride (C6H5COCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the benzoyl group.
Amidation: The final step involves the reaction of the benzoylated compound with glycine or its derivatives to form the glycinamide moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve the desired product quality.
化学反応の分析
Types of Reactions
N-[4-Nitro-2-(2-nitrobenzoyl)phenyl]glycinamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups using appropriate nucleophiles.
Hydrolysis: The amide bond in the glycinamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas (H2), palladium on carbon (Pd/C), iron (Fe) with hydrochloric acid (HCl).
Nucleophiles: Sodium hydroxide (NaOH), potassium hydroxide (KOH), ammonia (NH3).
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Carboxylic acids and amines.
科学的研究の応用
N-[4-Nitro-2-(2-nitrobenzoyl)phenyl]glycinamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of N-[4-Nitro-2-(2-nitrobenzoyl)phenyl]glycinamide involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoyl and glycinamide moieties may also contribute to the compound’s overall activity by interacting with specific enzymes or receptors.
類似化合物との比較
Similar Compounds
4-Nitrobenzamide: A simpler compound with a single nitro group and an amide moiety.
2-Nitrobenzoic acid: Contains a nitro group and a carboxylic acid moiety.
4-Nitrobenzoic acid: Similar to 2-nitrobenzoic acid but with the nitro group in a different position.
Uniqueness
N-[4-Nitro-2-(2-nitrobenzoyl)phenyl]glycinamide is unique due to the presence of multiple nitro groups and the combination of benzoyl and glycinamide moieties. This structural complexity provides it with distinct chemical and biological properties compared to simpler nitrobenzene derivatives.
特性
CAS番号 |
61535-10-2 |
|---|---|
分子式 |
C15H12N4O6 |
分子量 |
344.28 g/mol |
IUPAC名 |
2-amino-N-[4-nitro-2-(2-nitrobenzoyl)phenyl]acetamide |
InChI |
InChI=1S/C15H12N4O6/c16-8-14(20)17-12-6-5-9(18(22)23)7-11(12)15(21)10-3-1-2-4-13(10)19(24)25/h1-7H,8,16H2,(H,17,20) |
InChIキー |
IEXDTOUTKOXVPX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CN)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


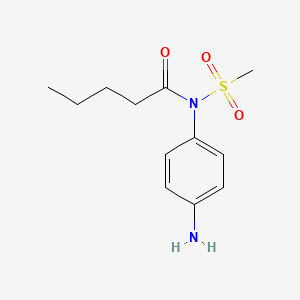
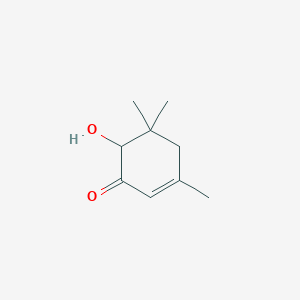
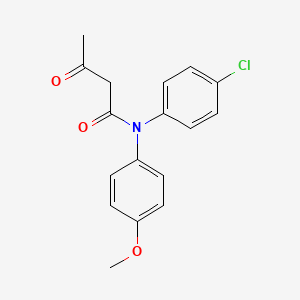

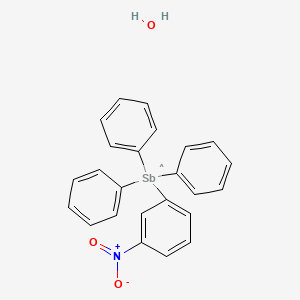
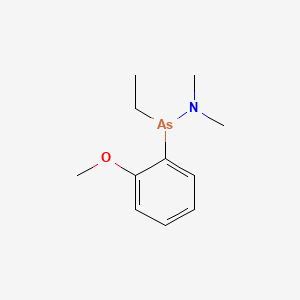
![1,1',1''-[Benzene-1,2,4-triyltris(methylene)]tris[4-(methoxymethyl)benzene]](/img/structure/B14593148.png)
![N-[(2-Bromoethoxy)carbonyl]-L-tryptophan](/img/structure/B14593157.png)
![Methyltris[3-(trifluoromethyl)phenyl]phosphanium bromide](/img/structure/B14593159.png)
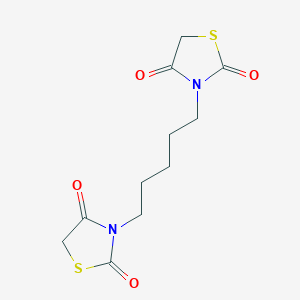
![3-([1,1'-Biphenyl]-4-yl)-1-(5-nitrothiophen-2-yl)prop-2-en-1-one](/img/structure/B14593169.png)
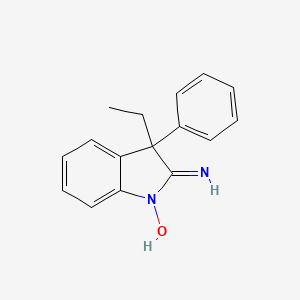
![2-Azoniaspiro[4.5]decane, 2-methyl-2-(phenylmethyl)-, iodide](/img/structure/B14593171.png)
